molecular formula C16H21Cl2N3 B14344963 N,N-bis(2-chloroethyl)-7-methyl-2-propyl-1,8-naphthyridin-4-amine CAS No. 91860-16-1

N,N-bis(2-chloroethyl)-7-methyl-2-propyl-1,8-naphthyridin-4-amine

Cat. No.: B14344963
CAS No.: 91860-16-1
M. Wt: 326.3 g/mol
InChI Key: QKOCGTYFYJEAAR-UHFFFAOYSA-N
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Description

N,N-bis(2-chloroethyl)-7-methyl-2-propyl-1,8-naphthyridin-4-amine is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of two chloroethyl groups attached to a naphthyridine ring, which imparts specific chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-bis(2-chloroethyl)-7-methyl-2-propyl-1,8-naphthyridin-4-amine typically involves the reaction of 7-methyl-2-propyl-1,8-naphthyridine with 2-chloroethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a base like triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product in high yield.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-bis(2-chloroethyl)-7-methyl-2-propyl-1,8-naphthyridin-4-amine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloroethyl groups can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to modify the naphthyridine ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, thiols, or primary amines in solvents like ethanol or acetonitrile.

    Oxidation: Potassium permanganate in aqueous or acetone solutions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted naphthyridine derivatives.

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Formation of reduced naphthyridine derivatives with altered electronic properties.

Scientific Research Applications

N,N-bis(2-chloroethyl)-7-methyl-2-propyl-1,8-naphthyridin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and interactions.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N,N-bis(2-chloroethyl)-7-methyl-2-propyl-1,8-naphthyridin-4-amine involves its interaction with cellular components, leading to various biochemical effects. The chloroethyl groups can form covalent bonds with nucleophilic sites in biomolecules, such as DNA and proteins, resulting in the inhibition of cellular processes. This compound may also interfere with specific molecular pathways, leading to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N,N-bis(2-chloroethyl)methylamine
  • N,N-bis(2-chloroethyl)cyclopropanamine
  • N,N-bis(2-chloroethyl)-2-naphthylamine

Uniqueness

N,N-bis(2-chloroethyl)-7-methyl-2-propyl-1,8-naphthyridin-4-amine is unique due to its specific naphthyridine core structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

91860-16-1

Molecular Formula

C16H21Cl2N3

Molecular Weight

326.3 g/mol

IUPAC Name

N,N-bis(2-chloroethyl)-7-methyl-2-propyl-1,8-naphthyridin-4-amine

InChI

InChI=1S/C16H21Cl2N3/c1-3-4-13-11-15(21(9-7-17)10-8-18)14-6-5-12(2)19-16(14)20-13/h5-6,11H,3-4,7-10H2,1-2H3

InChI Key

QKOCGTYFYJEAAR-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=C2C=CC(=NC2=N1)C)N(CCCl)CCCl

Origin of Product

United States

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